4-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid
CAS No.: 923107-26-0
Cat. No.: VC6570272
Molecular Formula: C18H16N4O4
Molecular Weight: 352.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923107-26-0 |
|---|---|
| Molecular Formula | C18H16N4O4 |
| Molecular Weight | 352.35 |
| IUPAC Name | 4-[[1-(3-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C18H16N4O4/c1-11-16(17(23)19-13-8-6-12(7-9-13)18(24)25)20-21-22(11)14-4-3-5-15(10-14)26-2/h3-10H,1-2H3,(H,19,23)(H,24,25) |
| Standard InChI Key | QIOWSBZOVVWBBK-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)O |
Introduction
Chemical Formula and Molecular Weight
The chemical formula for 4-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid can be deduced from its components:
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1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (a related compound) has a molecular formula of CHNO and a molecular weight of approximately 336.4 g/mol .
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Adding a benzoic acid moiety to this structure would increase the molecular weight and complexity.
Antimicrobial and Antitubercular Activities
Triazole derivatives often exhibit antimicrobial and antitubercular activities. For example, compounds with similar structures have shown broad-spectrum antibacterial activity and antitubercular properties . The presence of electron-withdrawing groups in the phenyl ring can enhance these activities .
Toxicity Considerations
The toxicity of such compounds can vary widely depending on their structure and substituents. Generally, modifications to reduce toxicity while maintaining biological activity are crucial in drug development.
Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| N-(4-acetamidophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | CHNO | 365.4 | Potential antimicrobial activity |
| 1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | CHNO | 233.23 | Bioactive small molecule |
| 4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole | CHClNO | 237.68 | Potential intermediate for further synthesis |
Synthesis and Characterization
The synthesis of triazole-based compounds often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Characterization typically includes NMR spectroscopy and mass spectrometry to confirm the structure.
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